N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide
Description
N-(2-(Benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a benzo[d][1,3]dioxole carbonyl group and a 2-methoxybenzamide moiety. The benzodioxole group may enhance metabolic stability, while the methoxy substituent could influence electronic properties and binding interactions .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-17-8-4-3-7-16(17)24(27)25-21-15-6-2-5-9-18(15)31-23(21)22(26)14-10-11-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYIECVUWJDOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 1,3-benzodioxole, which is known to exhibit bioactive properties and is found in various pharmaceuticals. .
Mode of Action
Some benzodioxole derivatives have been reported to exhibit antioxidant properties, suggesting that they may work by scavenging free radicals
Biochemical Pathways
It is known that benzodioxole derivatives can interact with various biochemical pathways. For instance, some benzodioxole compounds have been used for the detection of carcinogenic heavy metal ions.
Pharmacokinetics
For instance, the presence of the methoxy group might influence its solubility and absorption.
Result of Action
Some benzodioxole derivatives have been reported to exhibit anticancer and antioxidant activities. These effects could potentially be attributed to the compound’s interaction with its targets and its influence on various biochemical pathways.
Biological Activity
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide is a complex organic compound notable for its unique structural features, which include a benzo[d][1,3]dioxole moiety and a benzofuran unit. This compound belongs to the class of phenoxyacetamides, known for their diverse biological activities. The presence of both the benzo[d][1,3]dioxole and benzofuran rings suggests potential pharmacological properties that are of significant interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₅N₁O₄, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural diversity conferred by the combination of these moieties may enhance its biological activity compared to other similar compounds.
Biological Activities
Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory effects. Similar compounds have been shown to inhibit the activation of the NLRP3 inflammasome, a crucial component in inflammatory responses. This inhibition could potentially be harnessed for treating inflammatory diseases such as colitis .
Neuroprotective Properties:
Furthermore, compounds containing benzofuran units have demonstrated neuroprotective effects. They may protect against neurodegeneration by modulating signaling pathways involved in neuronal survival .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. These targets may include enzymes and receptors that play roles in cell cycle regulation and apoptosis. For example, the benzo[d][1,3]dioxole moiety may enhance binding affinity towards certain biological targets, thereby increasing the compound's efficacy.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxy-N-(2-hydroxyphenyl)benzamide | Hydroxy group on phenyl | Anticancer activity |
| Benzo[d][1,3]dioxole derivatives | Similar dioxole structure | Antimicrobial properties |
| Benzofuran derivatives | Contains benzofuran core | Neuroprotective effects |
Case Studies
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
- Anticancer Study : A study demonstrated that derivatives with similar structural motifs effectively induced apoptosis in breast cancer cells by disrupting microtubule dynamics.
- Inflammation Research : In experimental colitis models, benzo[d][1,3]dioxole derivatives showed a significant reduction in inflammatory markers and improved histopathological scores .
- Neuroprotection : Research on benzofuran derivatives revealed their potential in protecting dopaminergic neurons from neurotoxic insults through modulation of neuroinflammatory pathways .
Comparison with Similar Compounds
Thiazolyl-Benzamide Derivatives (7q–7t)
Four structurally related compounds (7q–7t) from Molecules (2012) share the 2-methoxybenzamide group but differ in core heterocycles and substituents (Table 1) :
Key Differences :
- Core Structure : The target compound uses a benzofuran core, whereas 7q–7t incorporate benzo[d]thiazolyl groups.
- Substituents : The target’s benzodioxole carbonyl contrasts with 7q–7t’s pyridinyl, pyrimidinyl, or thiazolyl moieties.
- Physical Properties : Melting points for 7q–7t range from 166.5–239.1°C, with yields of 68–77% and purity >90%. These metrics suggest synthetic feasibility comparable to the target compound, though its exact data are unavailable .
Biological Relevance :
7q–7t were screened against cancer cell lines (HepG2, HeLa, etc.), but efficacy data are unspecified. The benzofuran-benzodioxole motif in the target may offer distinct pharmacokinetic profiles, such as enhanced lipophilicity or receptor selectivity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound, synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, features an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .
Key Differences :
- Functional Groups: The target lacks the hydroxy-dimethylethyl group but includes a benzodioxole-carbonyl.
Pesticidal Benzamides ()
Benzamides like etobenzanid and sulfentrazone are used as herbicides/pesticides. While the target shares the benzamide core, its benzodioxole group is reminiscent of synergists like piperonyl butoxide, hinting at possible agrochemical utility.
2-Hydroxy-5-nitro-N-phenylbenzamide
This nitro-substituted benzamide serves as a precursor for benzoxazepines. The nitro group’s position (para to hydroxy) contrasts with the target’s meta-substituted benzodioxole, illustrating how substituent placement affects reactivity and application .
Data Tables
Table 1: Physical and Structural Comparison of Benzamide Derivatives
Research Findings and Implications
- Synthetic Feasibility : Yields and purity of analogs (e.g., 70–77%) suggest viable synthetic routes for the target, though optimization may be needed for scale-up .
- Biological Potential: While 7q–7t were tested in cell-based assays, the target’s benzodioxole group could modulate cytochrome P450 interactions, altering toxicity or efficacy profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
